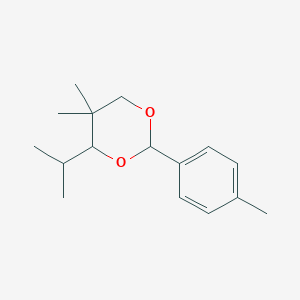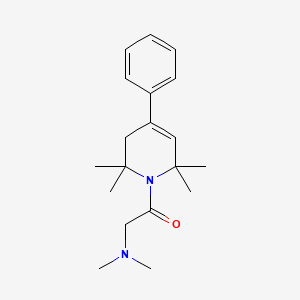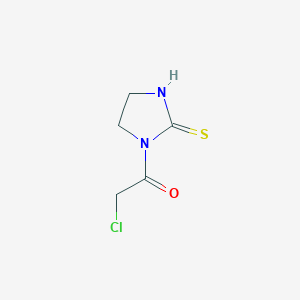
5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes This compound is characterized by its unique structure, which includes a dioxane ring substituted with methyl, isopropyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylacetone with isopropyl alcohol in the presence of an acid catalyst to form the intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-(4-chlorophenyl)-4-(propan-2-yl)-1,3-dioxane: Similar structure with a chlorine substituent on the aromatic ring.
5,5-Dimethyl-2-(4-methoxyphenyl)-4-(propan-2-yl)-1,3-dioxane: Similar structure with a methoxy substituent on the aromatic ring.
5,5-Dimethyl-2-(4-nitrophenyl)-4-(propan-2-yl)-1,3-dioxane: Similar structure with a nitro substituent on the aromatic ring.
Uniqueness
5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
61683-75-8 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
5,5-dimethyl-2-(4-methylphenyl)-4-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C16H24O2/c1-11(2)14-16(4,5)10-17-15(18-14)13-8-6-12(3)7-9-13/h6-9,11,14-15H,10H2,1-5H3 |
InChI Key |
KQGDOXCJKILOGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2OCC(C(O2)C(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)

![4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile](/img/structure/B13946879.png)




![3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13946906.png)

![2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13946915.png)
